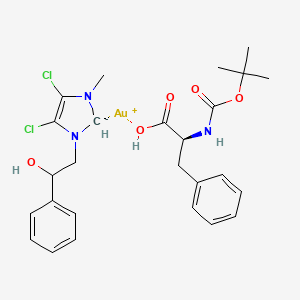
AuM1Phe
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AuM1Phe is an N-heterocyclic carbene metal complex that inhibits both human topoisomerase I activity and actin polymerization. It has shown significant potential in impeding the proliferation of MDA-MB-231 breast cancer cells, exhibiting an IC50 value of 1.2 μM .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AuM1Phe involves the formation of an N-heterocyclic carbene ligand, which is then complexed with a gold(I) center. The reaction typically involves the use of a base to deprotonate the carbene precursor, followed by the addition of a gold(I) salt to form the complex. The reaction conditions often include inert atmosphere and anhydrous solvents to prevent oxidation and hydrolysis of the sensitive intermediates .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. the principles of large-scale synthesis would involve optimization of the reaction conditions to maximize yield and purity, as well as the development of efficient purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
AuM1Phe undergoes various types of chemical reactions, including:
Oxidation: The gold(I) center can be oxidized to gold(III) under specific conditions.
Reduction: The complex can be reduced back to gold(I) from gold(III).
Substitution: Ligand exchange reactions can occur, where the N-heterocyclic carbene ligand can be replaced by other ligands.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as halogens or peroxides.
Reduction: Reducing agents like sodium borohydride or hydrazine.
Substitution: Ligand exchange can be facilitated by the addition of other ligands in the presence of a base.
Major Products Formed
Oxidation: Formation of gold(III) complexes.
Reduction: Reformation of gold(I) complexes.
Substitution: Formation of new gold(I) complexes with different ligands.
Scientific Research Applications
AuM1Phe has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic transformations due to its unique reactivity.
Biology: Studied for its ability to inhibit topoisomerase I and actin polymerization, making it a potential candidate for cancer therapy.
Medicine: Investigated for its anticancer properties, particularly against breast cancer cells.
Mechanism of Action
AuM1Phe exerts its effects by inhibiting human topoisomerase I activity and actin polymerization. The inhibition of topoisomerase I prevents the relaxation of supercoiled DNA, leading to DNA damage and cell death. Additionally, the inhibition of actin polymerization disrupts the cytoskeleton, further impeding cell proliferation .
Comparison with Similar Compounds
Similar Compounds
PNU-159682: A DNA topoisomerase II inhibitor with excellent cytotoxicity.
Irinotecan: A derivative of camptothecin that inhibits DNA topoisomerase I.
Rubitecan: A semisynthetic agent related to camptothecin with potent antitumor properties.
Uniqueness
AuM1Phe is unique due to its dual inhibition of topoisomerase I and actin polymerization, which provides a multifaceted approach to cancer therapy. This dual mechanism of action distinguishes it from other topoisomerase inhibitors that typically target only one pathway .
Properties
Molecular Formula |
C26H32AuCl2N3O5 |
|---|---|
Molecular Weight |
734.4 g/mol |
IUPAC Name |
2-(4,5-dichloro-3-methyl-2H-imidazol-2-id-1-yl)-1-phenylethanol;gold(1+);(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C14H19NO4.C12H13Cl2N2O.Au/c1-14(2,3)19-13(18)15-11(12(16)17)9-10-7-5-4-6-8-10;1-15-8-16(12(14)11(15)13)7-10(17)9-5-3-2-4-6-9;/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17);2-6,8,10,17H,7H2,1H3;/q;-1;+1/t11-;;/m0../s1 |
InChI Key |
HYYNABUBCIICQP-IDMXKUIJSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O.CN1[CH-]N(C(=C1Cl)Cl)CC(C2=CC=CC=C2)O.[Au+] |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)O.CN1[CH-]N(C(=C1Cl)Cl)CC(C2=CC=CC=C2)O.[Au+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















